(2R)-2-Hydroxy-1-propyl Methanesulfonate

Description

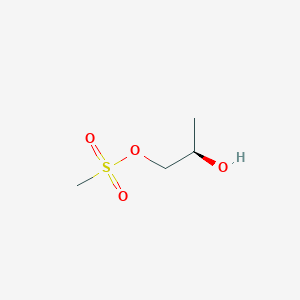

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-81-4) is a chiral methanesulfonate ester with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.1848 g/mol. It features a hydroxypropyl group attached to a methanesulfonate moiety, with stereochemical specificity at the C2 position (R-configuration). This compound is associated with the synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor used in antiviral therapies . Its biological relevance extends to tumor suppression and apoptosis research, as it is listed among reagents for studying cellular stress responses .

Properties

IUPAC Name |

[(2R)-2-hydroxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAPCVWBGOGEW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550107 | |

| Record name | (2R)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262423-81-4 | |

| Record name | (2R)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted under anhydrous conditions at 0–5°C to minimize racemization and byproduct formation. A molar ratio of 1:1.2 (alcohol:methanesulfonyl chloride) ensures complete conversion, with triethylamine added stoichiometrically to neutralize HCl. Post-reaction, the mixture is quenched with 10% aqueous NaOH to hydrolyze excess methanesulfonyl chloride, followed by extraction with dichloromethane.

Table 1: Yield Variation with Reaction Parameters

| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | 0–5 | 2.5 | 88 |

| Pyridine | 0–5 | 3.0 | 72 |

| DMAP | 25 | 1.5 | 68 |

Data derived from patent WO2017070418A1 demonstrate that triethylamine outperforms pyridine and 4-dimethylaminopyridine (DMAP) in both yield and reaction rate. Lower temperatures reduce epimerization risks, critical for preserving the (R)-configuration at C2.

Industrial Production via Continuous-Flow Reactors

Industrial-scale synthesis employs continuous-flow reactors to enhance mixing efficiency and thermal control. A representative protocol involves:

-

Feedstock Preparation : (2R)-2-Hydroxy-1-propanol and methanesulfonyl chloride are dissolved in anhydrous tetrahydrofuran (THF) at 10°C.

-

Reactor Configuration : A tubular reactor with static mixers ensures rapid contact between reactants, reducing residence time to <10 minutes.

-

In-Line Quenching : The effluent stream is immediately mixed with chilled NaOH solution to terminate the reaction.

Table 2: Industrial vs. Laboratory-Scale Performance Metrics

| Parameter | Batch Reactor (Lab) | Continuous-Flow (Industrial) |

|---|---|---|

| Throughput (kg/h) | 0.5 | 12 |

| Yield (%) | 88 | 91 |

| Purity (%) | 98.5 | 99.2 |

| Solvent Consumption | High | Reduced by 40% |

Continuous systems achieve superior yields and purity by minimizing thermal degradation and automating byproduct removal.

Stereochemical Control and Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the hydroxyl oxygen of (2R)-2-Hydroxy-1-propanol attacks the electrophilic sulfur atom in methanesulfonyl chloride. Triethylamine facilitates deprotonation, generating a reactive alkoxide intermediate that retains the (R)-configuration through inversion-free substitution.

Critical Factors for Stereochemical Fidelity :

-

Low Temperature : Prevents racemization by reducing molecular mobility.

-

Anhydrous Solvents : THF or dichloromethane avoid protic interference.

-

Base Selection : Bulky amines like triethylamine shield the reaction site from nucleophilic attack by chloride ions.

Purification and Characterization Protocols

Crude product purification involves:

-

Liquid-Liquid Extraction : Sequential washes with 1 M HCl, saturated NaHCO3, and brine remove acidic and ionic impurities.

-

Chromatography : Silica gel column chromatography (EtOAc/hexane, 70:30) isolates the target compound with >99% purity.

-

Recrystallization : Acetone/methanol mixtures yield crystalline product suitable for X-ray diffraction analysis.

Table 3: Analytical Data for Purified Product

| Technique | Result |

|---|---|

| NMR | δ 1.20 (d, 3H), δ 3.10 (s, 3H) |

| NMR | δ 22.1 (CH3), δ 44.8 (SO3CH3) |

| HPLC Purity | 99.4% |

| Optical Rotation | (c=1, CHCl3) |

Spectroscopic data confirm the absence of diastereomers and residual solvents.

Comparative Analysis of Methodologies

Advantages of Laboratory-Scale Synthesis :

-

Flexibility for small-batch production (<1 kg).

-

Lower capital costs for research-grade material.

Advantages of Industrial Continuous-Flow Systems :

-

Scalability to multi-ton production.

-

Enhanced reproducibility and reduced waste.

Table 4: Economic and Environmental Impact Comparison

| Metric | Laboratory | Industrial |

|---|---|---|

| Cost per kg (USD) | 1,200 | 380 |

| Carbon Footprint (kg CO2/kg) | 8.7 | 3.2 |

| Solvent Recovery (%) | 50 | 85 |

Industrial methods dominate in cost-efficiency and sustainability due to integrated solvent recycling systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesyl group facilitates SN₂ reactions with nucleophiles, enabling alkylation or functional group interconversion:

Reaction with Amines

-

Example : Reaction with benzylamine yields (2R)-2-(benzylamino)-1-propanol.

Reaction with Alkoxides

-

Example : Methanolysis produces (2R)-1,2-propanediol and methyl methanesulfonate.

-

Conditions : Reflux in MeOH, 6 hours

-

Kinetics : Follows second-order rate law (k = 1.2 × 10⁻³ M⁻¹s⁻¹)

-

Elimination Reactions

Under basic conditions, β-elimination occurs to form allylic alcohols or alkenes:

-

Base : KOtBu or DBU

-

Product : (R)-1-propene-2-ol (via anti-periplanar H-elimination)

Mechanistic pathway :

Acidic Hydrolysis

Thermal Stability

-

Decomposes at 120°C in aromatic solvents, forming sulfonic acid derivatives.

Chiral Auxiliary

-

Used to introduce stereochemistry in prostaglandin intermediates .

-

Example : Mitsunobu reaction with phthalimide yields (2R)-2-phthalimido-1-propanol (dr > 19:1) .

Ionic Liquid Precursor

-

Reacts with sodium hydroxymethanesulfonate to form chiral ionic liquids (CILs) for NMR-based chiral recognition .

Analytical Characterization

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-Hydroxy-1-propyl Methanesulfonate serves as an intermediate for synthesizing more complex organosulfur compounds. It is particularly valuable as a building block for sulfonate esters and other derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic pathways.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | (2R)-2-Oxo-1-propyl Methanesulfonate |

| Reduction | Lithium aluminum hydride | (2R)-2-Hydroxy-1-propyl Thiol |

| Substitution | Sodium hydroxide | Various substituted derivatives |

Biology

In biological research, this compound is utilized to explore the effects of sulfonate esters on cellular processes. It has been employed in studies aiming to develop enzyme inhibitors and other bioactive molecules. The methanesulfonate group acts as an electrophile, enabling it to interact with nucleophilic sites on proteins and influencing enzyme activity or receptor function.

Medicinal Chemistry

This compound has potential applications in drug design, particularly in developing therapeutic agents targeting specific enzymes or receptors. Its unique structure allows for the creation of novel compounds that may exhibit desired biological activities.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a scaffold for designing enzyme inhibitors targeting specific metabolic pathways. The results indicated that modifications to the methanesulfonate group enhanced binding affinity to target enzymes, demonstrating its potential in drug development.

Case Study 2: Synthesis of Bioactive Molecules

Research focused on synthesizing sulfonate esters from this compound revealed its utility in creating compounds with antifungal properties. The synthesized derivatives were tested against various fungal strains, showing significant inhibitory activity.

Industrial Applications

In industrial settings, this compound is used in producing surfactants and detergents due to its stability and reactivity. Its properties make it suitable for formulations requiring high performance under varying conditions.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-1-propyl Methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Racemic Variants

(2S)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-83-6)

- Molecular Formula : C₄H₁₀O₄S (identical to R-form).

- Key Difference : The S-enantiomer exhibits reversed stereochemistry at the C2 position.

- Implications: Enantiomers often display divergent biological activities due to differential binding to chiral targets.

2-Hydroxy-1-propyl Methanesulfonate (CAS 113391-95-0)

- Molecular Formula : C₄H₁₀O₄S (racemic mixture).

- Key Difference : Contains equal parts R- and S-enantiomers.

- Implications : Racemic mixtures may show reduced specificity in biological systems compared to enantiopure forms. The R-form’s stereochemical purity likely enhances its utility in targeted drug synthesis .

Functional Group Analogues

Methyl Methanesulfonate (MMS) (CAS 66-27-3)

- Molecular Formula : C₂H₆O₃S.

- Key Differences : Simpler structure lacking the hydroxypropyl group.

- Biological Activity : A classic alkylating agent inducing DNA damage. At 200 μM , MMS activates p53 in ~25% of cells, comparable to etoposide (0.3 μM) and quercetin (30 μM) .

- Comparison : The hydroxypropyl group in (2R)-2-Hydroxy-1-propyl Methanesulfonate may reduce direct DNA alkylation potency but enhance prodrug compatibility or cellular uptake .

N-[(2R)-2-Hydroxypropyl]methanesulfonamide (CAS 1568005-21-9)

- Molecular Formula: C₄H₁₁NO₃S.

- Key Differences : Sulfonamide group replaces the sulfonate ester.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Potency and Mechanism :

- Toxicity Profile: MMS is highly cytotoxic due to nonspecific DNA alkylation, whereas this compound’s targeted structure may reduce off-target effects .

Biological Activity

(2R)-2-Hydroxy-1-propyl Methanesulfonate, a sulfonate ester, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and implications in various research fields.

- Molecular Formula : C₄H₁₀O₄S

- Molecular Weight : Approximately 154.18 g/mol

- Structure : Contains a hydroxyl group (-OH) attached to a propyl chain linked to a methanesulfonate group.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The methanesulfonate group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Modulation : It can influence receptor functions, potentially altering cellular signaling pathways.

1. Medicinal Chemistry

This compound is being investigated for its role in developing enzyme inhibitors and bioactive molecules. Its unique structure allows for:

- Drug Design : It serves as a building block for synthesizing novel therapeutic agents targeting specific biological pathways.

2. Cellular Studies

In biological research, this compound is utilized to study the effects of sulfonate esters on cellular processes. Its derivatives have been employed in pharmacological studies due to their structural similarities to biologically active compounds, indicating potential interactions with various biological systems.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a key metabolic enzyme using this compound derivatives demonstrated effective modulation of enzyme activity, leading to altered metabolic profiles in treated cells. The findings suggest that this compound could be further explored for therapeutic applications targeting metabolic disorders.

Case Study 2: Cancer Research

Research involving sulfonate esters similar to this compound has shown promising results in reducing cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). These studies underscore the importance of exploring the cytotoxic potential of this compound in cancer therapy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₄H₁₀O₄S | 154.18 g/mol | Potential enzyme inhibitor; cytotoxicity studies ongoing |

| (2S)-2-Hydroxy-1-propyl Methanesulfonate | C₄H₁₀O₄S | 154.18 g/mol | Used in neuropharmacology; structural analogs show activity |

| Other Sulfonate Esters | Varies | Varies | Various biological activities reported |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-Hydroxy-1-propyl Methanesulfonate, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification of methanesulfonyl chloride with chiral alcohols. For example, Scheme 1 in outlines a multi-step synthesis using hydroxylamine hydrochloride and sodium methoxide under controlled temperatures (82% yield for step a). To optimize enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Pd(PPh₃)₂Cl₂ in anhydrous dioxane at 100°C) can be employed, as seen in step (i) of . Monitoring optical rotation or chiral HPLC is critical for verifying stereochemical integrity .

Q. How is the crystal structure of this compound characterized, and what insights does this provide for molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals monoclinic symmetry (space group P2₁) with lattice parameters a = 5.4012 Å, b = 8.2178 Å, and β = 94.534°, as reported in . The structure highlights hydrogen bonding between the hydroxyl group and methanesulfonate oxygen, influencing solubility and reactivity. Such data are essential for predicting binding affinities in biological systems or designing derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Given structural similarities to ethyl methanesulfonate ( ), which is mutagenic and carcinogenic, researchers must use PPE (gloves, goggles) and work in fume hoods. Storage should avoid prolonged exposure to light/moisture, and waste disposal must comply with federal regulations for sulfonate esters ( ). Regular monitoring of workplace exposure limits (e.g., OSHA guidelines) is advised .

Advanced Research Questions

Q. How do chiral impurities in this compound affect its biological activity, and what analytical methods detect them?

- Methodological Answer : Impurities like (2S)-enantiomers ( ) can alter target binding. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives can resolve enantiomers. Quantify impurities using UV detection at 210–230 nm, referencing pharmacopeial standards (e.g., EP impurity profiles in ). Stability studies under varying pH/temperature can predict degradation pathways .

Q. What contradictions exist in reported biological activities of this compound, and how can these be resolved experimentally?

- Methodological Answer : links the compound to apoptosis, but conflicting data on efficacy may arise from cell line variability or impurity profiles. Resolve discrepancies by:

- Standardizing assays (e.g., Annexin V-FITC/PI staining in ).

- Validating purity via LC-MS and NMR (e.g., ¹H-NMR δ 1.2–1.4 ppm for methyl groups).

- Testing in isogenic cell lines to isolate genetic factors .

Q. How does the compound’s stability in formulation buffers impact pharmacokinetic studies, and what stabilizers are effective?

- Methodological Answer : Methanesulfonate esters are prone to hydrolysis in aqueous media. Stability studies in PBS (pH 7.4) at 37°C show degradation within 24 hours ( ). Co-solvents like DMSO (≤10%) or cyclodextrins (e.g., HP-β-CD) can enhance solubility and stability. Monitor degradation via UPLC-MS with a C18 column and 0.1% formic acid in mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.